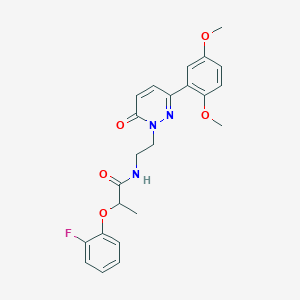

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide

Description

Properties

IUPAC Name |

N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(2-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O5/c1-15(32-21-7-5-4-6-18(21)24)23(29)25-12-13-27-22(28)11-9-19(26-27)17-14-16(30-2)8-10-20(17)31-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXCEHDTZQTFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=C(C=CC(=C2)OC)OC)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the substitution of the pyridazinone core with a 2,5-dimethoxyphenyl group, often through a nucleophilic aromatic substitution reaction.

Attachment of the Fluorophenoxypropanamide Moiety: The final step includes the coupling of the intermediate with 2-(2-fluorophenoxy)propanamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or amides within the molecule to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (ChemSpider ID: 898132-80-4) serves as a relevant structural analogue . Below is a comparative analysis:

Functional Implications

- Substituent Effects on Binding: The 2,5-dimethoxyphenyl group in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, while the 2-fluorophenoxy moiety could enhance selectivity through steric and electronic effects. In contrast, the trifluoromethyl group in the analogue () provides strong hydrophobicity and metabolic stability . Methoxy groups in the target compound may participate in hydrogen bonding or water-mediated interactions, as described in Glide XP scoring models, which prioritize enclosed hydrophobic environments and correlated hydrogen bonds .

- Pharmacokinetic Considerations: The ethyl linker in the target compound may increase conformational flexibility compared to the rigid acetamide linker in the analogue. This flexibility could improve binding entropy but reduce target specificity. The 2-fluorophenoxy group likely reduces logP (increasing solubility) relative to the trifluoromethylphenyl group, which has a higher logP and may enhance membrane permeability .

Docking and Affinity Predictions

Using the Glide XP scoring function (), the target compound’s 2-fluorophenoxy group may contribute to binding affinity via:

Hydrophobic enclosure : The fluorinated aromatic ring could interact with lipophilic protein pockets.

Hydrogen bonding: The ether oxygen may form weak hydrogen bonds in a hydrophobically enclosed environment .

Biological Activity

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 413.4 g/mol. The compound features a pyridazinone core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazinones have shown effectiveness in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression. A study demonstrated that certain substituted benzamides inhibited HDAC2 and exhibited cytotoxicity in HCT116 cancer cells, suggesting potential for this compound to affect similar pathways .

Anti-inflammatory Activity

The compound's structural elements suggest potential anti-inflammatory effects. Compounds containing fluorophenoxy groups have been linked to the inhibition of inflammatory mediators. In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing inflammation markers in various models .

The mechanism of action for this compound may involve interaction with specific enzymes or receptors. For example:

- Enzyme Inhibition : Similar compounds have been shown to inhibit COX and lipoxygenase enzymes, leading to decreased production of pro-inflammatory mediators.

- Receptor Modulation : It may also interact with nuclear receptors involved in cell proliferation and apoptosis, similar to other pyridazinone derivatives.

Case Studies and Research Findings

Q & A

Basic: What are the common synthetic routes for N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide, and how are intermediates validated?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. Subsequent functionalization includes alkylation or amidation steps to introduce the ethyl linker and fluorophenoxy-propanamide moiety. Key intermediates are validated using thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, coupling reactions often require anhydrous conditions with catalysts like EDCI/HOBt to minimize side products .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and structural integrity. X-ray crystallography can resolve stereochemical ambiguities, particularly for the pyridazinone ring and substituent orientations. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is used to assess purity (>95% by area normalization). Stability-indicating methods, such as LC-MS under acidic/oxidative stress, identify degradation products .

Basic: How does the compound’s stability vary under different pH and solvent conditions?

Answer:

The compound’s stability is pH-dependent: the pyridazinone ring undergoes hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, while the amide bond is susceptible to enzymatic cleavage. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate degradation at elevated temperatures. Stability studies use accelerated thermal testing (40–60°C) with periodic HPLC monitoring to determine shelf-life .

Advanced: How can reaction conditions be optimized to improve yield while minimizing byproducts?

Answer:

Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, optimizing the Buchwald-Hartwig coupling step for aryl ether formation might involve screening palladium catalysts (e.g., Pd(OAc) vs. Pd(dba)) with ligands like XPhos. Response surface modeling (RSM) can identify ideal conditions (e.g., 80°C in toluene with KPO) to maximize yield (>80%) and reduce impurities like dehalogenated byproducts .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

Answer:

Discrepancies often arise from differences in metabolic stability or off-target effects. Metabolite identification via LC-MS/MS can reveal rapid hepatic oxidation of the fluorophenoxy group, reducing in vivo efficacy. Parallel assays using cytochrome P450 inhibitors (e.g., ketoconazole) or pharmacokinetic profiling (C, AUC) clarify bioavailability limitations. Structural analogs with enhanced metabolic resistance (e.g., replacing fluorine with trifluoromethyl) may reconcile activity gaps .

Advanced: What computational strategies integrate with experimental data to predict binding modes?

Answer:

Quantum mechanics/molecular mechanics (QM/MM) simulations model the compound’s interaction with targets like cyclooxygenase-2 (COX-2) or kinases. Density functional theory (DFT) calculates electrostatic potential surfaces to predict hydrogen-bonding sites. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess conformational stability in binding pockets. Experimental validation via site-directed mutagenesis (e.g., Ala-scanning of kinase active sites) confirms predicted interactions .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

Analogous pyridazinone-acetamides show affinity for serine/threonine kinases (e.g., MAPK, CDK) due to hydrogen bonding with the ATP-binding pocket’s hinge region. Fluorophenoxy groups may enhance selectivity for G protein-coupled receptors (GPCRs) like 5-HT. Preliminary screens should include kinase inhibition assays (e.g., ADP-Glo™) and calcium flux assays for GPCR activity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

Systematic SAR involves:

Substituent scanning : Replacing 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl, NO) to modulate π-π stacking.

Bioisosteric replacement : Swapping the fluorophenoxy group with thioether or sulfonamide moieties to improve metabolic stability.

Linker optimization : Shortening the ethyl spacer to reduce conformational flexibility and enhance binding entropy.

Activity cliffs are analyzed using Free-Wilson or Matched Molecular Pair (MMP) models .

Basic: What purification techniques are effective for isolating this compound?

Answer:

Flash chromatography with gradients of ethyl acetate/hexanes (20–50%) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity (>99%) by eliminating hydrophobic impurities. For scale-up, simulated moving bed (SMB) chromatography achieves high throughput with minimal solvent waste .

Advanced: How are degradation pathways and toxicological liabilities assessed?

Answer:

Forced degradation under ICH guidelines (e.g., 0.1N HCl, 3% HO, 1000 lux light) identifies major degradation products. LC-MS/MS and -NMR track fluorine loss or ring-opening metabolites. Genotoxicity is evaluated via Ames tests (±S9 metabolic activation) and micronucleus assays. Structural alerts (e.g., Michael acceptors in oxidized pyridazinone) trigger follow-up covalent binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.